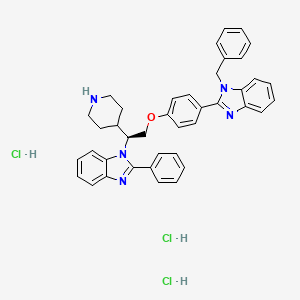

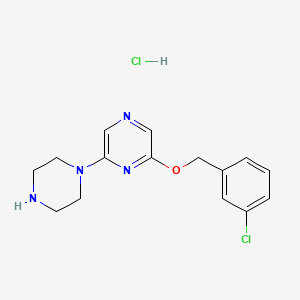

デルタラシン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

デルタラシン(塩酸塩)は、KRASタンパク質とプレニル結合タンパク質PDEδの相互作用を標的とする低分子阻害剤です。 この化合物は、特に膵管腺癌など、さまざまな癌に関与することが多いKRASシグナル経路を阻害する上で大きな可能性を示しています .

科学的研究の応用

Deltarasin (hydrochloride) has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the KRAS-PDEδ interaction and its inhibition.

Biology: Employed in cell biology to investigate the role of KRAS in cell signaling and proliferation.

Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.

作用機序

デルタラシン(塩酸塩)は、PDEδのファルネシル結合ポケットに結合することにより効果を発揮し、KRASとの相互作用を阻害します。 この阻害は、KRASの細胞膜への適切な局在化を防ぎ、そのシグナル経路を阻害します。 KRASシグナル伝達の阻害は、癌細胞の細胞増殖を抑制し、アポトーシスを増加させます .

類似化合物:

デルタラシン三塩酸塩: KRAS-PDEδ相互作用に対する阻害効果が類似しているデルタラシンの別の形態.

KRAS G12C阻害剤: MRTX849やAMG 510などの化合物は、KRAS G12C変異を特異的に標的にします。

PDEδ阻害剤: PDEδを標的とする他の阻害剤には、デルタジノンやピリダジノン誘導体があります。

独自性: デルタラシン(塩酸塩)は、PDEδのファルネシル結合ポケットに対する高い親和性と、KRASシグナル伝達を効果的に阻害する能力によって、ユニークです。 この特異性により、癌研究と潜在的な治療的応用において貴重なツールとなっています。

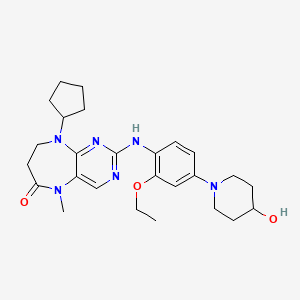

準備方法

合成経路と反応条件: デルタラシン(塩酸塩)の合成には、ベンゾイミダゾール誘導体の生成とその後の官能基化を含む、複数のステップが必要です。 主要なステップには以下が含まれます。

ベンゾイミダゾールコアの形成: 最初のステップでは、o-フェニレンジアミンとカルボン酸またはその誘導体を縮合させてベンゾイミダゾールコアを形成します。

官能基化: 次に、ベンゾイミダゾールコアは、求核置換反応により、フェニル基やピペリジニル基などのさまざまな置換基で官能基化されます。

塩酸塩の形成: 最後のステップでは、塩酸で処理することにより、遊離塩基を塩酸塩に変換します。

工業生産方法: デルタラシン(塩酸塩)の工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高収率と高純度を確保するために、連続フロー反応器と自動合成プラットフォームを使用することが含まれます。

反応の種類:

酸化: デルタラシン(塩酸塩)は、特にベンゾイミダゾールコアで酸化反応を受け、さまざまな酸化誘導体の生成につながります。

還元: ニトロ基で還元反応が起こり、アミンに変換されます。

置換: 求核置換反応は一般的で、特にフェニル基やピペリジニル基で起こります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アミンやチオールなどの求核剤は、塩基性条件下で使用されます。

主な生成物:

酸化誘導体: 酸化反応から生成された生成物。

アミン: ニトロ基の還元から生成された生成物。

置換誘導体: 求核置換反応から生成された生成物。

4. 科学研究への応用

デルタラシン(塩酸塩)は、科学研究で幅広い応用範囲を持っています。

化学: KRAS-PDEδ相互作用とその阻害を研究するためのツール化合物として使用されます。

生物学: 細胞生物学で、細胞シグナル伝達と増殖におけるKRASの役割を調査するために使用されます。

医学: 特に膵臓がんや肺がんなど、KRAS変異を持つ癌を治療するための潜在的な治療薬.

産業: 新しいがん治療法の開発と、創薬における参照化合物として使用されます。

類似化合物との比較

Deltarasin Trihydrochloride: Another form of Deltarasin with similar inhibitory effects on KRAS-PDEδ interaction.

KRAS G12C Inhibitors: Compounds like MRTX849 and AMG 510 specifically target the KRAS G12C mutation.

PDEδ Inhibitors: Other inhibitors targeting PDEδ include Deltazinone and Pyridazinone derivatives.

Uniqueness: Deltarasin (hydrochloride) is unique due to its high affinity for the farnesyl-binding pocket of PDEδ and its ability to disrupt KRAS signaling effectively. This specificity makes it a valuable tool in cancer research and potential therapeutic applications.

特性

IUPAC Name |

1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H37N5O.ClH/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31;/h1-22,30,38,41H,23-28H2;1H/t38-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNBDBVWCNENOV-XVYLPRMCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1[C@@H](COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440898-82-7 |

Source

|

| Record name | 1H-Benzimidazole, 2-[4-[(2S)-2-(2-phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440898-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B560080.png)